molecular formula C15H20ClN3O B4916362 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide

Cat. No.: B4916362
M. Wt: 293.79 g/mol
InChI Key: PSPXYYZCPJHDJM-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Chemical Reactions Analysis

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-12-2-1-3-14(10-12)19-8-6-18(7-9-19)11-15(20)17-13-4-5-13/h1-3,10,13H,4-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPXYYZCPJHDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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